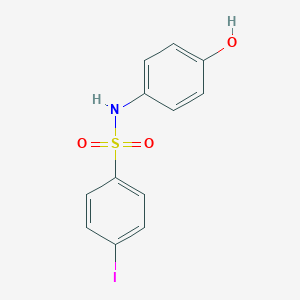![molecular formula C23H21NO5S B280727 2-METHYL-5-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]NAPHTHO[1,2-B]FURAN-3-CARBOXYLIC ACID](/img/structure/B280727.png)
2-METHYL-5-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]NAPHTHO[1,2-B]FURAN-3-CARBOXYLIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-METHYL-5-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]NAPHTHO[1,2-B]FURAN-3-CARBOXYLIC ACID is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a naphthofuran core, a sulfonyl group, and a carboxylic acid functional group, making it a versatile molecule for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-5-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]NAPHTHO[1,2-B]FURAN-3-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Naphthofuran Core: The naphthofuran core can be synthesized through a cyclization reaction involving a naphthalene derivative and a suitable furan precursor under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the naphthofuran derivative in the presence of a base such as pyridine.
Attachment of the Isopropylphenyl Group: The isopropylphenyl group is attached through a nucleophilic substitution reaction, where the sulfonylated naphthofuran reacts with an isopropylphenyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the naphthofuran ring, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group under reducing conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halides, nitriles, and organometallic compounds are used under conditions like Friedel-Crafts alkylation or acylation.
Major Products Formed
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Sulfides, thiols, and amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
2-METHYL-5-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]NAPHTHO[1,2-B]FURAN-3-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural features.
作用機序
The mechanism of action of 2-METHYL-5-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]NAPHTHO[1,2-B]FURAN-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites in biological molecules. The naphthofuran core can intercalate with DNA or interact with proteins, potentially disrupting their function. The carboxylic acid group can form hydrogen bonds with various biomolecules, enhancing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 5-{[(4-Methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid
- 5-{[(4-Ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid
- 5-{[(4-Propylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid
Uniqueness
The uniqueness of 2-METHYL-5-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]NAPHTHO[1,2-B]FURAN-3-CARBOXYLIC ACID lies in its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its hydrophobic interactions, while the sulfonyl and carboxylic acid groups provide sites for various chemical modifications and interactions.
特性
分子式 |
C23H21NO5S |
|---|---|
分子量 |
423.5 g/mol |
IUPAC名 |
2-methyl-5-[(4-propan-2-ylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C23H21NO5S/c1-13(2)15-8-10-16(11-9-15)30(27,28)24-20-12-19-21(23(25)26)14(3)29-22(19)18-7-5-4-6-17(18)20/h4-13,24H,1-3H3,(H,25,26) |
InChIキー |
QSVJWIOWKPVQDH-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)C(C)C)C(=O)O |
正規SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)C(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(2,6-dimethylmorpholino)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280646.png)
![N-(2-hydroxyethyl)-N-{2-[(mesitylsulfonyl)amino]ethyl}-2,4,6-trimethylbenzenesulfonamide](/img/structure/B280649.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280652.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide](/img/structure/B280654.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}nicotinamide](/img/structure/B280655.png)
![N-(3-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280656.png)
![N-[2-(4-chlorophenyl)ethyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280659.png)
![4-tert-butyl-N-{3-[(2-furylmethyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280661.png)
![(NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide](/img/structure/B280662.png)

![2-butyryldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280664.png)
![4-{[(2,5-Dichlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280665.png)
![2-Hydroxy-4-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280666.png)
![2-Hydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280667.png)
